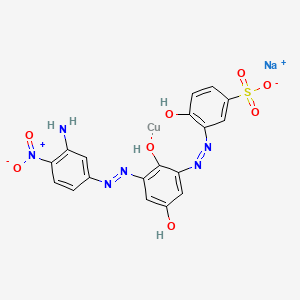
C.I. Acid Brown 83
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Acid Brown 83 is an acidic brown dye widely used in various industries. It is known for its ability to be adsorbed and removed by bentone clay . The compound has a molecular weight of 557.92 and a chemical formula of C18H11CuN6NaO8S .
準備方法
The synthesis of C.I. Acid Brown 83 involves the diazotization of 3-amino-4-methoxybenzenesulfonic acid and coupling with resorcinol. This is followed by heating in a copper sulfate aqueous ammonia solution to convert it into a copper complex. The final step involves the diazotization of 4-nitrobenzene-1,3-diamine and coupling . Industrial production methods often involve similar steps but are optimized for large-scale production.
化学反応の分析
C.I. Acid Brown 83 undergoes various chemical reactions, including:
Oxidation: The compound can be degraded by hydrogen peroxide in both neutral and acidic mediums.
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and Fe(II). Major products formed from these reactions include various degraded forms of the dye, depending on the reaction conditions .
科学的研究の応用
C.I. Acid Brown 83 has several scientific research applications:
作用機序
The mechanism of action of C.I. Acid Brown 83 involves its ability to be adsorbed by bentone clay, which facilitates its removal from solutions . The molecular targets and pathways involved in its adsorption and degradation are primarily related to its interaction with hydrogen peroxide and Fe(II) in various mediums .
類似化合物との比較
C.I. Acid Brown 83 is unique due to its specific adsorption properties and its ability to be removed by bentone clay. Similar compounds include other acidic dyes such as C.I. Acid Brown 75 and C.I. Acid Brown 165, which share some properties but differ in their chemical structures and specific applications .
特性
CAS番号 |
13011-68-2 |
|---|---|
分子式 |
C18H11CuN6NaO8S |
分子量 |
557.9 g/mol |
IUPAC名 |
copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |
InChIキー |
GBLJDBLIDIXEQL-UHFFFAOYSA-K |
SMILES |
C1=CC(=C(C=C1N=NC2=C(C(=CC(=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O)N)[N+](=O)[O-].[Na+].[Cu] |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















